4-Butoxy-3-fluorophenylboronic acid

Vue d'ensemble

Description

4-Butoxy-3-fluorophenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. While the specific compound is not directly discussed in the provided papers, we can infer its characteristics based on related compounds. Phenylboronic acids are known for their role in Suzuki coupling reactions and as catalysts in organic synthesis. The presence of a fluorine atom and a butoxy group on the phenyl ring would likely influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorinated phenylboronic acids typically involves the use of organolithium reagents, borate esters, and halogenated benzene precursors. For example, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid uses 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions to achieve yields of 52–56% . Although the synthesis of 4-butoxy-3-fluorophenylboronic acid is not explicitly described, similar methods could be adapted for its preparation.

Molecular Structure Analysis

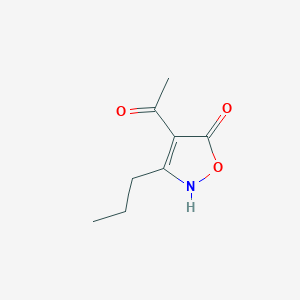

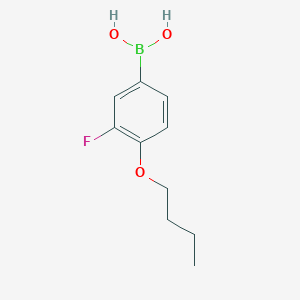

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an aromatic ring. The introduction of a butoxy group and a fluorine atom would affect the electron distribution and steric hindrance on the phenyl ring. These substituents could influence the compound's ability to form complexes with diols and its overall stability. The molecular structure is crucial for the compound's reactivity in chemical reactions, such as Suzuki couplings, where the boronic acid acts as a nucleophile .

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis. They are known to participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the amidation between carboxylic acids and amines . The ortho-substituent on the phenyl ring plays a significant role in these reactions by affecting the coordination of reactants to the boron atom. While the specific reactions of 4-butoxy-3-fluorophenylboronic acid are not detailed, it is likely that it would behave similarly in the presence of appropriate reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the introduction of fluorine can alter the acidity and stability of the boronic acid. The presence of a butoxy group would likely increase the hydrophobicity of the compound and could affect its solubility in organic solvents. The gradual pH-dependent decarboxylation of 2-fluoroacetoacetic acid, as investigated by 19F NMR spectroscopy, suggests that fluorinated compounds can exhibit unique behaviors under varying pH conditions . These properties are essential for the compound's storage, handling, and application in chemical synthesis.

Applications De Recherche Scientifique

. Here are six unique applications:

-

Organic Synthesis and Medicinal Chemistry:

-

Suzuki-Miyaura Coupling:

-

Microwave-Assisted Reactions:

-

Leukotriene B4 Receptor Agonists:

-

Liquid Crystals:

-

Terphenyl Derivatives:

Safety And Hazards

Propriétés

IUPAC Name |

(4-butoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCUZXLXOUYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584279 | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-fluorophenylboronic acid | |

CAS RN |

156487-13-7 | |

| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.